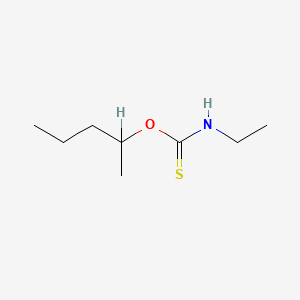
O-pentan-2-yl N-ethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-pentan-2-yl N-ethylcarbamothioate is an organic compound with the molecular formula C8H17NOS It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a thioester group (–COS–)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-pentan-2-yl N-ethylcarbamothioate typically involves the reaction of pentan-2-ol with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
O-pentan-2-yl N-ethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various carbamate and thioester derivatives.
Aplicaciones Científicas De Investigación
O-pentan-2-yl N-ethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate and thioester functionalities into molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate or thioester groups.
Mecanismo De Acción
The mechanism of action of O-pentan-2-yl N-ethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This inhibition can disrupt various biochemical pathways, depending on the enzyme targeted. The thioester group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
O-pentan-2-yl N-methylcarbamothioate: Similar structure but with a methyl group instead of an ethyl group.
O-pentan-2-yl N-propylcarbamothioate: Similar structure but with a propyl group instead of an ethyl group.
O-pentan-2-yl N-butylcarbamothioate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
O-pentan-2-yl N-ethylcarbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and overall biological activity, making it distinct from its analogs.
Propiedades
Número CAS |
120903-92-6 |
|---|---|
Fórmula molecular |
C8H17NOS |
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
O-pentan-2-yl N-ethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-4-6-7(3)10-8(11)9-5-2/h7H,4-6H2,1-3H3,(H,9,11) |
Clave InChI |
YQLMVQHUFYPAHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC(=S)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/no-structure.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
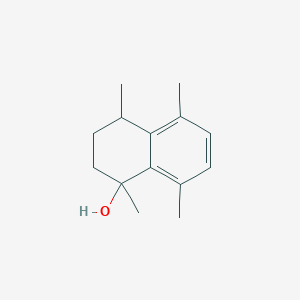
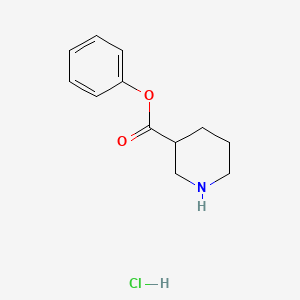
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
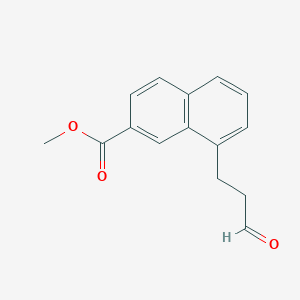
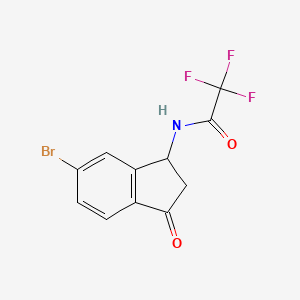
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
